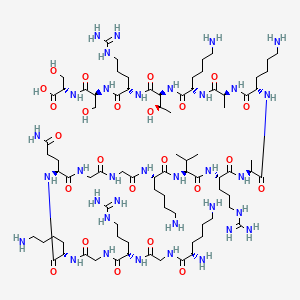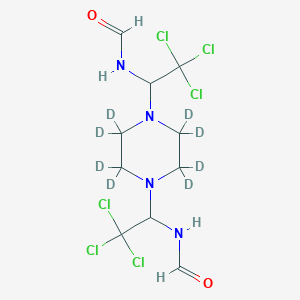
4-(シクロプロピルアミノメチル)ピペリジン-1-カルボン酸tert-ブチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O2. It is characterized by the presence of a tert-butyl group, a cyclopropylamino group, and a piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
科学的研究の応用
Chemistry: tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting the central nervous system. Its structural features make it a candidate for the design of molecules with specific pharmacological activities.
Industry: In the industrial sector, tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate is used in the production of fine chemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale synthesis and manufacturing processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclopropylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general steps include:
Formation of the piperidine intermediate: This involves the reaction of piperidine with formaldehyde and hydrogen cyanide to form the corresponding piperidine derivative.
Introduction of the tert-butyl group: The piperidine derivative is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
Cyclopropylamine addition: Finally, cyclopropylamine is added to the tert-butyl ester under controlled conditions to yield tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure consistency and high yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the cyclopropylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with different functional groups.
作用機序
The mechanism of action of tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropylamino group and the piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the tert-butyl and piperidine or piperazine core, the substituents on the piperidine ring differ, leading to variations in their chemical and biological properties.
- Reactivity: The presence of different substituents affects the reactivity of these compounds. For example, the phenylamino group in tert-Butyl 4-(phenylamino)piperidine-1-carboxylate may lead to different reactivity patterns compared to the cyclopropylamino group in tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate.
- Applications: The unique structural features of tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate make it suitable for specific applications, particularly in the development of central nervous system-targeting drugs, whereas other similar compounds may be used in different therapeutic areas or industrial applications.
特性
IUPAC Name |
tert-butyl 4-[(cyclopropylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-6-11(7-9-16)10-15-12-4-5-12/h11-12,15H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXMVDICWYFHTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586370 |
Source


|
| Record name | tert-Butyl 4-[(cyclopropylamino)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877859-58-0 |
Source


|
| Record name | tert-Butyl 4-[(cyclopropylamino)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzonitrile, 4-[(5-iodopentyl)oxy]-](/img/structure/B1357166.png)











